Fluorescence Lifetime Enhancement in Hydrated Aminopyrazine Clusters Over Aminopyridine Analogs
In supersonic jet-cooled hydrated clusters, the specific hydrogen-bond network formed by 2-aminopyrazine (APz) with water molecules leads to a drastically enhanced fluorescence lifetime compared to structurally similar clusters of 2-aminopyridine and 3-aminopyridine [1]. This effect is attributed to a change in the electronic structure of the first excited state from nπ* to ππ*, which reduces spin-orbit coupling and thus extends the fluorescence lifetime [1]. This photophysical behavior is highly specific to the aminopyrazine core and is not observed in its aminopyridine analogs under identical conditions.
| Evidence Dimension | Fluorescence lifetime (excited-state dynamics) |
|---|---|
| Target Compound Data | Drastically strengthened fluorescence intensity of origin bands and elongated lifetime in APz-(H2O)3,4 clusters compared to APz-(H2O)2. |
| Comparator Or Baseline | 2-Aminopyridine-(H2O)n and 3-Aminopyridine-(H2O)n clusters, which exhibit different hydrogen-bond network configurations (cyclic N1 type vs. linear N4 type). |
| Quantified Difference | The specific network switching in 2-aminopyrazine from a cyclic N1 type to a linear N4 type network as water molecules are added (from n=2 to n=3,4) is unique to the aminopyrazine core and leads to a significant red shift in electronic transition and drastically strengthened fluorescence, a behavior not seen in the analogous aminopyridine clusters. |
| Conditions | Supersonic jet spectroscopy; size-selected electronic and vibrational spectra; fluorescence lifetime measurements via time-dependent density functional theory (TD-DFT) calculations. |
Why This Matters
This evidence is critical for researchers in photophysics and materials science who require a fluorescent probe with a specific, predictable, and tunable excited-state lifetime, a property where 2-aminopyrazine provides a unique advantage over its simpler aminopyridine analogs.
- [1] Bo, Y., et al. (2020). Excited-State Dynamics Affected by Switching of a Hydrogen-Bond Network in Hydrated Aminopyrazine Clusters. The Journal of Physical Chemistry A, 124(48), 9963-9972. View Source
